2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide
Description
Properties
IUPAC Name |
2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-3-8-23-22(27)16-30-21-15-29-17(13-19(21)26)14-24-9-11-25(12-10-24)18-6-4-5-7-20(18)28-2/h4-7,13,15H,3,8-12,14,16H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMCEWLCVPXXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methoxyphenyl group through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a methoxyphenyl compound.
Synthesis of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied as a potential ligand for adrenergic receptors, which are targets for treating conditions such as hypertension, cardiac arrhythmias, and depression.
Pharmacology: It is used in research to understand the binding interactions and pharmacokinetics of adrenergic receptor ligands.
Chemical Biology: The compound can be used as a probe to study the biological pathways involving adrenergic receptors.
Mechanism of Action
The mechanism of action of 2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide involves its interaction with adrenergic receptors. The compound binds to the alpha1-adrenergic receptor, a G-protein-coupled receptor, and modulates its activity. This interaction can lead to various physiological effects, such as vasoconstriction or relaxation of smooth muscles .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Key Observations :
- Piperazine Variations : The target compound’s 2-methoxyphenylpiperazine group distinguishes it from MM0421.02 (phenylpiperazine) and MM0421.03 (4-chlorophenylpiperazine). Methoxy groups often enhance lipophilicity and receptor binding compared to halogens or unsubstituted phenyl groups .
- Side Chains : The N-propylacetamide group is shared with the purin-derived analog from , suggesting a role in improving solubility or pharmacokinetics compared to triazole-based impurities .
Research Findings and Pharmacological Implications
Physicochemical and Pharmacokinetic Properties
- Solubility: The N-propylacetamide group may improve aqueous solubility compared to triazolopyridinone analogs, which lack polar side chains.
- Metabolic Stability : The 2-methoxyphenyl group could reduce oxidative metabolism compared to halogenated analogs like MM0421.03, though experimental data is needed .
Biological Activity
The compound 2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide , with the CAS number 898455-69-1 , is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a pyran ring, a piperazine moiety, and an acetamide group. The presence of these functional groups is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been shown to modulate signaling pathways associated with:
- Alpha1-Adrenergic Receptors : These receptors are involved in cardiovascular regulation and smooth muscle contraction. Binding to these receptors can influence intracellular calcium levels, thereby affecting muscle contraction and other cellular processes.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism and proliferation .
Cellular Effects
Research indicates that the compound exhibits significant effects on various cell types, including:
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against certain bacterial strains, although further studies are needed to confirm these effects .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of the compound on human cancer cell lines, revealing a dose-dependent reduction in cell viability. The mechanism was linked to increased reactive oxygen species (ROS) levels and mitochondrial dysfunction, leading to apoptosis .
- Antimicrobial Activity : Another study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, suggesting potential as an antimicrobial agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.41 g/mol |
| LogP | 2.62 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Biological Activity | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Inhibits growth of bacteria |
Q & A
Basic: What are the key synthetic pathways for 2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide, and how are intermediates purified?
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the 4-oxo-4H-pyran core via cyclization of diketones or keto-esters under acidic conditions (e.g., acetic acid catalysis) .
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution. For example, reacting 4-(2-methoxyphenyl)piperazine with a bromomethyl intermediate on the pyran ring using a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Step 3: Acetamide functionalization via coupling reactions. The propylamine side chain is attached using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purification: Critical intermediates are purified via silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: Which spectroscopic methods are most reliable for characterizing this compound’s structure and purity?
- NMR Spectroscopy:
- 1H-NMR identifies protons on the piperazine (δ 2.5–3.5 ppm), methoxyphenyl (δ 3.8 ppm for -OCH3), and pyran ring (δ 5.5–6.5 ppm for olefinic protons) .
- 13C-NMR confirms carbonyl groups (δ 170–180 ppm) and aromatic carbons .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at ~483.2 g/mol) .
- IR Spectroscopy: Detects amide C=O stretching (~1650 cm⁻¹) and pyran ring vibrations (~1600 cm⁻¹) .
Basic: What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
| Property | Methodology | Key Findings |
|---|---|---|
| Solubility | Shake-flask method in PBS (pH 7.4) and DMSO | Low aqueous solubility (<10 µM); DMSO >50 mg/mL |
| Stability | HPLC monitoring under light, temperature (25°C/40°C), and pH (3–9) | Degrades at pH <4 (hydrolysis of amide bond) |
| LogP | Reverse-phase HPLC vs. reference standards | Predicted LogP ~2.8 (moderate lipophilicity) |
Advanced: How can computational methods optimize reaction yields and selectivity during synthesis?
- Reaction Path Search: Quantum mechanical calculations (e.g., DFT) identify low-energy pathways for piperazine substitution and amide coupling .
- Solvent Optimization: COSMO-RS simulations predict solvent effects (e.g., DMF vs. acetonitrile) on transition-state stabilization .
- Machine Learning: Training models on similar piperazine-pyran derivatives to predict optimal molar ratios (e.g., 1.2:1 piperazine:bromomethyl intermediate) .
Advanced: What strategies are recommended to study the compound’s mechanism of action in receptor-binding assays?
- In Silico Docking: Use Schrödinger Suite or AutoDock to model interactions with serotonin/dopamine receptors (e.g., 5-HT1A, D2) due to the 2-methoxyphenylpiperazine moiety .
- Radioligand Displacement Assays: Compete with [3H]-8-OH-DPAT (5-HT1A) or [3H]-spiperone (D2) in HEK293 cells expressing recombinant receptors .
- Functional Assays: Measure cAMP accumulation (Gi-coupled receptors) or calcium flux (Gq-coupled) .
Advanced: How should researchers resolve contradictions in bioactivity data across different studies?
- Reproducibility Checks: Standardize assay conditions (e.g., cell line, passage number, DMSO concentration ≤0.1%) .
- Orthogonal Validation: Confirm receptor binding with SPR (surface plasmon resonance) alongside radioligand assays .
- Meta-Analysis: Compare structural analogs (e.g., substituents on the pyran ring) to identify SAR trends .
Advanced: What in vitro models are suitable for evaluating its pharmacokinetic and toxicity profiles?
- CYP450 Inhibition: Screen against CYP3A4/2D6 using human liver microsomes and LC-MS/MS .
- hERG Binding: Patch-clamp assays in HEK293 cells to assess cardiac risk .
- Ames Test: Bacterial reverse mutation assay (TA98/TA100 strains) for genotoxicity .
Advanced: How can stability challenges in formulation be addressed?
- Lyophilization: Prepare lyophilized powders with trehalose/sucrose (1:1 w/w) to prevent hydrolysis .
- pH Adjustment: Buffer solutions (pH 6–7) for liquid formulations .
- Degradation Monitoring: Forced degradation studies (40°C/75% RH) with UPLC-PDA to track impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
